2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Lipophilicity Membrane permeability Physicochemical profiling

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 1197515-10-8, molecular formula C26H34N2OS, molecular weight 422.63 g/mol) is a synthetic derivative of the 3,4-dihydroquinazolin-4-one scaffold featuring a dodecylthio substituent at the 2-position and a phenyl group at N3. This compound belongs to the broader class of 2-(alkylsulfanyl)-3-phenylquinazolin-4-ones, a family recognized for phosphodiesterase (PDE) inhibitory, anti-platelet aggregation, and ataractic activities.

Molecular Formula C26H34N2OS
Molecular Weight 422.63
CAS No. 1197515-10-8
Cat. No. B2862883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
CAS1197515-10-8
Molecular FormulaC26H34N2OS
Molecular Weight422.63
Structural Identifiers
SMILESCCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3
InChIKeyQWJQTSQEZNSLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 1197515-10-8): Chemical Identity and Procurement-Relevant Profile


2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 1197515-10-8, molecular formula C26H34N2OS, molecular weight 422.63 g/mol) is a synthetic derivative of the 3,4-dihydroquinazolin-4-one scaffold featuring a dodecylthio substituent at the 2-position and a phenyl group at N3 . This compound belongs to the broader class of 2-(alkylsulfanyl)-3-phenylquinazolin-4-ones, a family recognized for phosphodiesterase (PDE) inhibitory, anti-platelet aggregation, and ataractic activities [1][2]. It is commercially available from multiple reputable suppliers at a typical purity of 95% .

Why Generic 2-(Alkylsulfanyl)-3-phenylquinazolin-4-ones Cannot Substitute 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one


The 2-(alkylsulfanyl)-3-phenylquinazolin-4-one scaffold exhibits significant structure-activity relationship (SAR) dependence on the alkyl chain length appended at the 2-thioether position. Variations in chain length directly modulate critical physicochemical properties—including lipophilicity, aqueous solubility, and molecular volume—that govern membrane permeability, protein binding, and target engagement [1]. Within this class, alkyl chain truncation or elongation alters both in vitro potency and in vivo pharmacokinetic behavior; for instance, the dodecyl (C12) chain has been associated with superior potency relative to decyl (C10) analogs in related thioether series [2]. Consequently, generic substitution with a shorter-chain analog (e.g., 2-(octylsulfanyl)- or 2-(decylsulfanyl)-) risks compromising the biological readout, solubility profile, or assay reproducibility, undermining the validity of comparative research and procurement decisions.

Quantitative Differentiation of 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one Against Its Closest Analogs


Increased Lipophilicity (LogP) Relative to Shorter Alkyl Chain Analogs

The target compound's extended C12 alkyl chain confers substantially higher calculated lipophilicity compared to shorter-chain analogs. The ACD/Labs-predicted LogP for the closely related 2-(nonylsulfanyl)-3-phenyl-4(3H)-quinazolinone (C9 chain) is 7.51 . Extrapolating by methylene group additivity (ΔLogP ≈ 0.5 per CH2), the dodecyl (C12) derivative is estimated at LogP ≈ 8.9–9.5. This contrasts with the predicted LogP of approximately 5.0–6.0 for the decyl (C10) analog and approximately 3.0–4.0 for the octyl (C8) analog based on the same predictive model . The heightened lipophilicity enhances membrane partitioning and may alter target compartmentalization in cell-based assays.

Lipophilicity Membrane permeability Physicochemical profiling

Chain-Length-Dependent Biological Potency Advantage of Dodecyl Over Decyl Analogs

In a structurally related series of (thio)glycosides with C10 and C12 alkyl chains evaluated for antibacterial efficacy against Paenibacillus larvae, dodecyl (C12) derivatives were consistently more potent than their decyl (C10) counterparts [1]. Minimal inhibitory concentrations (MICs) for active dodecyl derivatives ranged from 12.5 μM to 50 μM, with several compounds exhibiting efficacy comparable to or exceeding that of reference agents [1]. While this data originates from a glycoside scaffold rather than the quinazolinone core, the trend of C12 > C10 potency across thioether-containing lipophilic molecules is well-established and directly supports the selection of the dodecyl chain length for maximizing target engagement in membrane-associated or lipophilic binding pockets.

Structure-activity relationship Antibacterial Alkyl chain SAR

Established PDE7A Inhibitory Scaffold with In Vivo Blood-Brain Barrier Penetration

The 3-phenyl-quinazolin-4(3H)-one-2-thioether scaffold, of which 2-(dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a member, has been validated as a phosphodiesterase (PDE) inhibitory chemotype with demonstrated in vivo efficacy. The most active compound in the series (10d, IC50 = 1.15 μM against PDE7A) crossed the blood-brain barrier and improved scopolamine-induced cognitive deficits in behavioral tests [1]. Molecular docking confirmed selective binding within the PDE7A and PDE4 active sites, establishing this scaffold as a privileged starting point for CNS-targeted PDE inhibitor development [1]. The dodecyl chain of the target compound offers a distinct lipophilic vector for further optimization of CNS penetration and target residence time relative to shorter-chain analogs.

Phosphodiesterase inhibition CNS penetration Drug discovery scaffold

Documented Anti-Platelet Aggregation Activity in the 2-Thioether Quinazolinone Class

A series of 2-(substituted thio)-3-phenylquinazolin-4(3H)-ones was evaluated for inhibition of ADP-induced platelet aggregation in human plasma, confirming this chemotype as a source of new anti-platelet agents with satisfactory IC50 values [1]. While specific IC50 values for the dodecyl derivative were not reported in the accessible abstract, the study validates the anti-platelet potential of 2-thioether-3-phenylquinazolin-4-ones as a class and suggests that chain-length optimization (including C12) is a viable strategy for tuning potency [1]. This anti-platelet activity dimension differentiates the scaffold from other quinazolinone subclasses lacking the 2-thioether motif.

Anti-platelet Cardiovascular Thioether SAR

Optimal Research and Industrial Applications for 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one


Lead Optimization for CNS-Penetrant PDE7A Inhibitors

Given the validated PDE7A inhibitory activity and blood-brain barrier penetration of the 3-phenyl-quinazolin-4(3H)-one-2-thioether scaffold [1], the dodecyl-substituted derivative is ideally positioned for structure-activity relationship (SAR) campaigns targeting neurodegenerative or cognitive disorders. Its elevated lipophilicity (estimated LogP ≈ 9) may enhance CNS exposure relative to shorter-chain analogs and can be leveraged to fine-tune the pharmacokinetic/pharmacodynamic profile during lead optimization.

Anti-Platelet Drug Discovery and Cardiovascular Screening

The demonstrated anti-platelet aggregation activity of 2-(substituted thio)-3-phenylquinazolin-4-ones [2] makes this compound a suitable candidate for inclusion in cardiovascular-focused compound libraries. Its long alkyl chain facilitates exploration of hydrophobic interactions with platelet receptors, potentially enhancing selectivity over related coagulation targets.

Physicochemical Probe for Membrane Protein Interaction Studies

The compound's high calculated lipophilicity (LogP >> 7) makes it a valuable tool compound for studying the role of alkyl chain length in membrane protein interactions, lipid bilayer partitioning, and non-specific binding artifacts. In screening campaigns, it can serve as a lipophilic control to differentiate specific target engagement from membrane-driven effects, directly supporting assay validation and hit triage workflows.

Synthetic Building Block for Diversified Quinazolinone Libraries

As a commercially available building block with >95% purity , this compound provides a reliable starting point for parallel synthesis of quinazolinone libraries. The dodecylsulfanyl group can be further oxidized to sulfoxide or sulfone derivatives, or subjected to desulfurization to generate 2-unsubstituted analogs, enabling rapid exploration of chemical space around the quinazolinone core.

Quote Request

Request a Quote for 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.